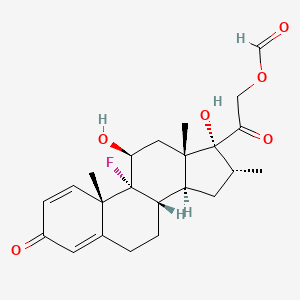

Dexamethasone 21-Formate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29FO6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |

InChI |

InChI=1S/C23H29FO6/c1-13-8-17-16-5-4-14-9-15(26)6-7-20(14,2)22(16,24)18(27)10-21(17,3)23(13,29)19(28)11-30-12-25/h6-7,9,12-13,16-18,27,29H,4-5,8,10-11H2,1-3H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |

InChI Key |

BNHIJFAJRFEWFF-HOGMHMTRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC=O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC=O)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies for Dexamethasone 21 Formate and Analogues

Direct Esterification Routes at the C21 Hydroxyl Group

Direct esterification is a primary method for synthesizing Dexamethasone (B1670325) 21-formate and other esters. This approach leverages the high reactivity of the primary hydroxyl group at the C21 position compared to the secondary (C11) and tertiary (C17) hydroxyl groups on the steroid scaffold.

Catalytic Approaches for Formate (B1220265) Synthesis

While specific literature detailing the synthesis of Dexamethasone 21-formate is sparse, the methodology can be inferred from established catalytic formylation reactions of primary alcohols. These reactions typically involve a formylating agent and a catalyst to facilitate the ester formation.

Heterogeneous acid catalysts are a prominent option due to their efficiency, reusability, and the ease of separation from the reaction mixture. For instance, solid acidic resins like Amberlyst-15 have been shown to effectively catalyze the formylation of primary alcohols using ethyl formate as the formylating agent. um.edu.mtnih.gov This reaction proceeds under mild, solvent-free conditions at room temperature, which is advantageous for preventing degradation of the complex steroid structure. um.edu.mtnih.gov The primary alcohols react significantly faster than secondary alcohols, while tertiary alcohols remain largely unreacted, providing a basis for selective C21 formylation of dexamethasone. nih.gov

Another approach involves using a heterogeneous system of formic acid adsorbed on silica (B1680970) gel (HCOOH/SiO2), often accelerated by microwave irradiation, to achieve rapid and efficient formylation of alcohols. researchgate.net

The table below outlines representative catalytic systems applicable to the formylation of primary alcohols, which could be adapted for the synthesis of this compound.

| Catalyst | Formylating Agent | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Amberlyst-15 | Ethyl formate | Reusable, solvent-free, mild conditions, high selectivity for primary alcohols. um.edu.mtnih.gov | Room temperature, solvent-free. nih.gov |

| Formic acid on Silica Gel (HCOOH/SiO2) | Formic acid | Rapid, efficient, can be enhanced with microwave irradiation. researchgate.net | Solvent-free, microwave irradiation. researchgate.net |

| Formic acid (autocatalytic) | CO2 and a hydride source (e.g., NaBH4) | Utilizes CO2 as a C1 source, environmentally benign. google.com | Elevated temperature (e.g., 90 °C) in a solvent like DMSO. google.com |

Multi-step Synthetic Pathways for Dexamethasone Esters

Multi-step pathways provide access to a wider variety of C21-linked analogues that are not achievable through direct esterification. These methods involve first activating the C21 hydroxyl group by converting it into a good leaving group, followed by a substitution reaction with a desired moiety.

Preparation of Dexamethasone 21-Precursors (e.g., Phosphates, Mesylates)

The conversion of the C21-hydroxyl into a phosphate (B84403) or mesylate group creates a highly reactive precursor for subsequent coupling reactions.

Dexamethasone 21-phosphate is synthesized by reacting dexamethasone with a phosphorylating agent. A common method involves using pyrophosphoryl chloride in a solvent like tetrahydrofuran (B95107) at low temperatures. nih.gov The resulting phosphate can be isolated as a salt, such as dexamethasone sodium phosphate.

Dexamethasone 21-mesylate (Dexamethasone 21-methanesulfonate) is prepared by reacting dexamethasone with methanesulfonyl chloride in the presence of a base like pyridine. google.com The reaction is typically performed at low temperatures (e.g., 0-10°C) to control reactivity. The mesylate group is an excellent leaving group, making the C21 position highly susceptible to nucleophilic attack.

The table below summarizes the synthesis of these key precursors.

| Precursor | Key Reagents | Typical Solvent | General Conditions |

|---|---|---|---|

| Dexamethasone 21-phosphate | Pyrophosphoryl chloride | Tetrahydrofuran (THF) | Low temperature (-60°C to -50°C), followed by hydrolysis and pH adjustment. nih.gov |

| Dexamethasone 21-mesylate | Methanesulfonyl chloride, Pyridine | Pyridine/Acetone | Low temperature (0°C to 10°C). google.com |

Coupling Reactions for Diverse C21 Linkages (e.g., Maleimido, Phosphoramide)

With the activated C21 precursors, a variety of functional moieties can be introduced.

Phosphoramide (B1221513) Linkage: Dexamethasone-(C21-phosphoramide) conjugates can be synthesized from Dexamethasone 21-phosphate. The synthesis is a multi-phase process where the phosphate group is first activated with a carbodiimide (B86325) reagent, such as 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), to form a reactive phosphate carbodiimide ester intermediate. nih.govgoogle.com This intermediate is then reacted with imidazole (B134444) to create an amine-reactive dexamethasone-(C21-phosphorylimidazolide). google.com Finally, this intermediate reacts with an amine-containing molecule (e.g., the ε-amine of lysine (B10760008) residues in a protein) to form a stable phosphoramide bond. nih.govgoogle.com

Maleimido Linkage: Maleimide groups are valuable for bioconjugation, as they react specifically with thiol (sulfhydryl) groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. thermofisher.comvectorlabs.comnih.gov To create a dexamethasone-maleimide derivative, a multi-step approach is typically used. First, Dexamethasone 21-mesylate can be reacted with a thiol-containing linker molecule (e.g., cystamine (B1669676) or a molecule with a terminal thiol and an amine). The resulting thioether-linked dexamethasone derivative, now possessing a free amine or other functional group from the linker, can then be coupled to a maleimide-containing molecule. Alternatively, a dexamethasone derivative can be prepared to contain a thiol, which then reacts with a maleimide-functionalized polymer or molecule. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of dexamethasone esters is crucial for ensuring high efficiency and product quality, which is particularly important given the high cost of steroid starting materials. google.com

Key optimization strategies include:

Catalyst Selection: The choice of catalyst can significantly impact yield. For instance, in some steroid esterifications, using a less acidic catalyst like pyridinium (B92312) p-toluenesulfonate (PPSA) instead of p-toluenesulfonic acid (PTSA) can lead to higher yields by reducing the acid-catalyzed hydrolysis of the product. um.edu.mt

Reaction Temperature: Conducting esterifications at or below room temperature can minimize side reactions, such as the formation of enol esters or dienes, which are more likely at elevated temperatures. google.com

Reagent Choice and Stoichiometry: Using highly efficient coupling agents like carbodiimides (e.g., DCC, EDC) in combination with additives such as 4-dimethylaminopyridine (B28879) (DMAP) can promote the reaction and lead to nearly quantitative yields. google.com Careful control of the molar ratios of reactants is essential to drive the reaction to completion and minimize unreacted starting materials.

Removal of Byproducts: In esterification reactions that produce water, its removal can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved using azeotropic distillation or by including a dehydrating agent in the reaction mixture. google.comquora.com

Purification Methods: Achieving high purity often requires multiple purification steps. Common techniques for dexamethasone esters include recrystallization from appropriate solvent systems (e.g., acetone-water, methanol-ether) and column chromatography to separate the desired product from impurities and unreacted reagents. google.comarjour.com High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound.

By carefully controlling these parameters, the synthesis of this compound and its analogues can be optimized to achieve high yields and the purity required for their intended applications.

Process Chemistry Considerations in Scalable Synthesis

The scalable synthesis of this compound and its analogues requires careful consideration of several process chemistry parameters to ensure efficiency, reproducibility, and product quality. Key considerations include the selection of raw materials, reaction conditions, and purification methods. The starting material, dexamethasone, must be of high purity to minimize the formation of impurities in the final product.

Reaction Conditions: The choice of solvent is critical and should be based on its ability to dissolve the reactants, its inertness to the reaction conditions, and its ease of removal during downstream processing. Temperature control is also paramount, as elevated temperatures can lead to degradation of the steroid and the formation of byproducts. The reaction kinetics should be well understood to determine the optimal reaction time for maximizing yield while minimizing impurity formation.

Reagent Selection and Stoichiometry: The selection of the formylating agent and any catalysts is a key decision in the process design. The use of highly reactive reagents may lead to faster reaction times but could also result in lower selectivity and the formation of undesirable side products. The stoichiometry of the reactants must be carefully controlled to ensure complete conversion of the starting material and to avoid excess reagents that may complicate the purification process.

Work-up and Purification: Following the reaction, a robust work-up procedure is necessary to quench the reaction, remove excess reagents and byproducts, and isolate the crude product. This may involve aqueous washes, extractions, and solvent swaps. The final purification of this compound is typically achieved through crystallization or chromatography. The choice of crystallization solvent is critical for obtaining a product with high purity and the desired crystal form.

The following table summarizes key process chemistry considerations for the scalable synthesis of this compound:

| Parameter | Consideration | Rationale |

| Starting Material | High purity Dexamethasone | To minimize the carry-over of impurities into the final product. |

| Solvent | Good solubility for reactants, inert, easily removable | To ensure a homogeneous reaction and facilitate purification. |

| Temperature | Optimized and tightly controlled | To prevent thermal degradation and side reactions. |

| Reagents | Choice of formylating agent and catalyst, controlled stoichiometry | To maximize yield and selectivity, and simplify purification. |

| Purification | Crystallization or chromatography | To achieve the required purity and physical form of the final product. |

Impurity Profiling in Synthetic Batches

Impurity profiling is a critical aspect of the chemical development of any pharmaceutical compound, including this compound. The identification and quantification of impurities are essential for ensuring the quality, safety, and efficacy of the final product. Impurities can originate from the starting materials, reagents, intermediates, or from degradation of the product itself.

In the synthesis of this compound, potential impurities could include unreacted dexamethasone, di-esterified products, and isomers. The European Pharmacopoeia (EP) lists several impurities for dexamethasone, and it is plausible that some of these could also be present in batches of its formate ester.

Analytical Techniques for Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in corticosteroid production. A validated, stability-indicating HPLC method is essential for resolving the main component from all potential impurities. Other analytical techniques that can be employed for the identification and characterization of impurities include:

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the impurities.

A comprehensive impurity profile would include the identification, quantification, and reporting of all impurities present at levels above a specified threshold. The following table provides a hypothetical example of an impurity profile for a synthetic batch of this compound.

| Impurity | Structure | Typical Level (%) | Potential Origin |

| Dexamethasone | Parent steroid | < 0.15 | Unreacted starting material |

| Dexamethasone Isomers | Epimers or structural isomers | < 0.10 | Isomerization during synthesis |

| Over-formylated products | Di- or tri-formates | < 0.10 | Side reaction |

| Degradation Products | Oxidation or hydrolysis products | < 0.10 | Instability during synthesis or storage |

Stereochemical Control and Characterization of C21 Derivatives

The stereochemistry of corticosteroids is fundamental to their biological activity. Dexamethasone itself has multiple chiral centers, and while the formation of a formate ester at the C21 position does not create a new chiral center, maintaining the integrity of the existing stereocenters is crucial. The reaction conditions for the formylation must be mild enough to prevent epimerization at sensitive positions, such as C16.

The C21 position is on a flexible side chain, and the conformation of the formate ester group can be of interest. The orientation of the C21 side chain can be influenced by the nature of the substituent at this position.

Characterization of Stereochemistry: The stereochemical purity of this compound can be confirmed using a variety of analytical techniques. Chiral chromatography can be employed to separate the desired product from any stereoisomeric impurities that may have formed during the synthesis.

Spectroscopic techniques are also invaluable for stereochemical characterization:

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, helping to confirm the relative stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): This technique is sensitive to the chirality of a molecule and can be used to confirm the absolute configuration of the steroid.

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the absolute stereochemistry.

The characterization of the C21 formate derivative would involve a comprehensive analysis of its spectroscopic data to confirm that the stereochemical integrity of the dexamethasone core has been maintained throughout the synthetic process.

Preclinical Pharmacological and Mechanistic Investigations of Dexamethasone 21 Formate

Glucocorticoid Receptor Binding Dynamics in vitro

No specific studies detailing the binding affinity and selectivity of Dexamethasone (B1670325) 21-Formate for the glucocorticoid receptor have been identified in the reviewed literature. As a prodrug, it is anticipated that Dexamethasone 21-Formate itself would possess a lower affinity for the glucocorticoid receptor compared to its active metabolite, dexamethasone. The primary role of the formate (B1220265) ester at the C21 position is to modify the physicochemical properties of the parent drug, such as its lipophilicity and solubility, which in turn influences its absorption, distribution, and metabolic profile. The therapeutic activity is contingent upon its conversion to dexamethasone.

There is no available data from competitive binding assays specifically investigating this compound. Such assays are crucial for determining the relative affinity of a compound for a receptor in the presence of a known ligand. For this compound, these studies would be necessary to quantify its ability to displace dexamethasone or other glucocorticoid agonists and antagonists from the receptor's ligand-binding pocket. Without this data, the direct interaction of the intact ester with the glucocorticoid receptor remains uncharacterized.

Intracellular Esterase Activity and Bioconversion to Dexamethasone

Specific kinetic data on the enzymatic hydrolysis of this compound in cellular systems are not available. The bioconversion of this prodrug is expected to be mediated by intracellular esterases, which cleave the formate group to release the active dexamethasone. The rate of this hydrolysis is a critical determinant of the onset and duration of the drug's action. Factors such as the cell type, the concentration of intracellular esterases, and the lipophilicity of the prodrug would influence these kinetics.

The primary and expected bioconversion product of this compound is dexamethasone. The hydrolysis process would also yield formic acid as a byproduct. While this is the presumed metabolic pathway, detailed studies identifying and quantifying the metabolites of this compound in various cellular systems have not been reported.

Molecular and Cellular Mechanisms of Action (Non-Human Cells/Tissues)

Given the lack of specific research on this compound, its molecular and cellular mechanisms of action are inferred to be identical to those of dexamethasone, following its bioconversion. Dexamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines. However, it is important to note that this is an extrapolation, and no studies have directly investigated the molecular and cellular effects of this compound in non-human cells or tissues.

Gene Expression Modulation in Receptor-Positive Cell Lines

Upon its release, dexamethasone diffuses into target cells and binds to the cytosolic glucocorticoid receptor. This ligand-receptor complex then acts as a transcription factor to modulate the expression of a wide array of genes. Glucocorticoids are estimated to directly regulate between 10 and 100 genes per cell. nih.gov In receptor-positive cell lines, dexamethasone has been shown to significantly alter the expression of genes involved in inflammation, apoptosis, and cell growth.

In neuroblastoma cell lines, dexamethasone induces the expression of the human norepinephrine transporter (NET) gene. nih.gov This action is mediated through the GR, which interacts with the transcription factor C/EBP-β on the NET promoter. nih.gov Conversely, in colon cancer cell lines rich in GRα (e.g., LoVo and HCT116), dexamethasone treatment inhibits cell growth and upregulates the expression of the NF-κB inhibitor, IκBα, thereby suppressing the pro-inflammatory NF-κB pathway. nih.gov Studies on A549 lung cancer cells demonstrate that dexamethasone exposure increases the expression of genes involved in apoptosis, such as transforming growth factor (TGF)-β1, Smad family member 2 (Smad2), and caspase-3. nih.gov

| Cell Line | Gene/Protein Target | Observed Effect | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| SH-N-BE(2)M17 (Neuroblastoma) | Norepinephrine Transporter (NET) | Upregulation | Neurotransmitter transport | nih.gov |

| MC3T3-E1 (Osteoblastic) | p21 | Downregulation | Cell cycle regulation, Apoptosis | researchgate.net |

| A549 (Lung Carcinoma) | TGF-β1, Smad2, Caspase-3 | Upregulation | Apoptosis | nih.gov |

| LoVo, HCT116 (Colon Cancer) | IκBα | Upregulation | Inhibition of NF-κB pathway | nih.gov |

Receptor Translocation and Dimerization Studies

The mechanism of action for glucocorticoids like dexamethasone is initiated by specific binding to the GR, which resides in the cytoplasm in an inactive state complexed with chaperone proteins such as Hsp90. researchgate.netnih.gov The binding of dexamethasone induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins. nih.gov

This activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus. researchgate.netresearchgate.net This process is an active, energy-dependent step mediated by a transport machinery that includes dynein motors. researchgate.net Once inside the nucleus, the GR complexes undergo dimerization. rcsb.org The crystal structure of the human GR ligand-binding domain reveals a specific dimer configuration that is crucial for its function. rcsb.org This GR dimer then binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription. nih.gov

Downstream Signaling Pathway Analysis

The modulation of gene expression by the activated dexamethasone-GR complex impacts numerous downstream signaling pathways that govern cellular processes. The specific pathways affected can be cell-type dependent.

Key pathways influenced by dexamethasone include:

NF-κB Signaling: Dexamethasone is a potent inhibitor of the NF-κB pathway. It achieves this by increasing the expression of IκBα, the inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents it from activating pro-inflammatory genes. nih.gov

PI3K/Akt Pathway: In osteoblastic cells, dexamethasone has been shown to induce apoptosis by downregulating the cell cycle protein p21, an effect mediated through the inhibition of the PI3K/Akt signaling pathway. researchgate.net However, in other contexts, such as breast cancer cells, dexamethasone binding to GR has been found to activate the PI3K-Akt pathway. nih.gov

TGF-β Signaling: In A549 lung cancer cells, dexamethasone-induced apoptosis is associated with the activation of the TGF-β1/Smad2 pathway. nih.gov The expression of TGF-β1, Smad2, and the downstream effector caspase-3 were all significantly increased following dexamethasone treatment. nih.gov

Cell Adhesion and Extracellular Matrix (ECM) Signaling: In triple-negative breast cancer cells, dexamethasone can increase cell motility by impacting gene expression related to cell adhesion and ECM signaling. nih.gov

| Signaling Pathway | Effect of Dexamethasone | Cellular Context/Example | Reference |

|---|---|---|---|

| NF-κB Pathway | Suppression | Colon cancer and lymphoma cells | nih.gov |

| PI3K/Akt Pathway | Inhibition / Activation (context-dependent) | Inhibition in osteoblasts; Activation in breast cancer cells | researchgate.netnih.gov |

| TGF-β1/Smad2 Pathway | Activation | A549 lung cancer cells | nih.gov |

| Focal Adhesion, Wnt, ECM Pathways | Modulation | Triple-negative breast cancer cells | nih.gov |

In vivo Pharmacodynamic Assessments in Animal Models (Non-Clinical)

In vivo studies in animal models are essential to understand the pharmacodynamic effects of a compound in a complex biological system. For this compound, these assessments would focus on the biological responses elicited by its active metabolite, dexamethasone.

Evaluation of Biological Responses in Defined Animal Models

The primary biological response evaluated for dexamethasone in animal models is its potent anti-inflammatory activity. In lipopolysaccharide (LPS)-challenged rat models, which mimic systemic inflammation or cytokine release syndrome, dexamethasone administration effectively inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Dexamethasone is also widely used in veterinary medicine, and its effects have been studied in various farm animals. inchem.org For example, in postpartum dairy cows, a single intramuscular injection of Dexamethasone 21-isonicotinate, another C21 ester, was shown to have a transient effect on the expression of the adhesion molecule CD18 on lymphocytes and on the number of peripheral blood neutrophils. researchgate.net Such studies help to characterize the duration and specificity of the immunomodulatory effects in vivo.

Receptor Occupancy Studies in Target Tissues

Comparison with Parent Dexamethasone and Other C21 Esters

The rationale for creating C21 esters of dexamethasone, such as the formate ester, is to modify the physicochemical properties of the parent molecule to optimize its pharmacokinetic and pharmacodynamic profile. The choice of the ester group can significantly alter properties like lipophilicity, which in turn influences absorption, distribution, and duration of action. nih.gov

Esterification at the C21 position creates a prodrug that is typically inactive until hydrolyzed by esterases in the body to release the active dexamethasone. This process can be leveraged to achieve different therapeutic outcomes. For instance, more lipophilic esters may be absorbed more slowly from an intramuscular injection site, creating a depot effect and prolonging the drug's action.

Studies comparing different C21 esters of dexamethasone have revealed significant differences in their behavior:

Bioavailability: A study in dogs showed that after intramuscular administration, the bioavailability of dexamethasone from a Dexamethasone 21-isonicotinate solution was only 40%, compared to 100% for dexamethasone alcohol, indicating that the ester moiety can significantly impact absorption. inchem.org

Hydrolysis Rate: The rate of hydrolysis varies among esters. Dexamethasone esters are generally reported to be rapidly hydrolyzed in serum. inchem.org

Receptor Affinity: While the ester itself does not bind the GR, the properties of the ester can influence local drug concentrations. Increased lipophilicity has been correlated with higher relative receptor affinities for some glucocorticoids. researchgate.net Furthermore, some C21 derivatives, like a C-21 acetate (B1210297), have been shown to increase binding to the glucocorticoid receptor in macrophages. nih.gov

| Compound | Form | Key Differentiating Property/Finding | Reference |

|---|---|---|---|

| Dexamethasone | Parent Drug (Alcohol) | Active form; Reference for bioavailability (100% post-IM in dogs) | inchem.org |

| Dexamethasone 21-Isonicotinate | C21 Ester (Prodrug) | Lower systemic bioavailability (40% post-IM in dogs) compared to parent drug. Slow absorption phase when administered as a suspension. | inchem.org |

| Dexamethasone 21-Acetate | C21 Ester (Prodrug) | Has been shown to increase binding to the glucocorticoid receptor in macrophages. | nih.gov |

| This compound | C21 Ester (Prodrug) | Expected to act as a prodrug, requiring hydrolysis to release active dexamethasone. Specific comparative data on properties like bioavailability and hydrolysis rate are not detailed in the available literature. |

Metabolic and Pharmacokinetic Research of Dexamethasone 21 Formate Non Human

Absorption and Distribution Studies in Preclinical Species

Tissue Distribution Profiles

Following administration and subsequent hydrolysis to dexamethasone (B1670325), the active compound distributes throughout the body. Studies in rats have provided detailed insights into its tissue disposition.

In one rat model, tissue partition coefficients (Kp), which quantify the extent of drug distribution into tissue compared to plasma, were determined. Dexamethasone was found to partition extensively into the liver (Kp = 6.76), while most other tissues, including kidney and skeletal muscle, had Kp values ranging between 0.1 and 1.5. nih.govoup.com Interestingly, despite the moderate lipophilicity of dexamethasone, it exhibited very limited distribution into adipose tissue (Kp = 0.17). nih.gov Furthermore, concentrations in the brain were found to be very low, a phenomenon attributed to the action of P-glycoprotein, an efflux transporter that actively removes the drug from the brain. nih.gov Another study in rats that involved local delivery into subcutaneous tissue found that the majority of the administered dexamethasone remained within a 3 mm region of the administration site. nih.gov

Chronic administration of dexamethasone in rats has also been shown to induce adipose tissue redistribution, with an increase in visceral fat depots (mesenteric and perirenal) and a reduction in retroperitoneal fat. mdpi.com

Below is a table summarizing the tissue partition coefficients of dexamethasone in rats from a physiologically based pharmacokinetic (PBPK) model.

Table 1: Dexamethasone Tissue Partition Coefficients (Kp) in Rats

| Tissue | Partition Coefficient (Kp) |

|---|---|

| Liver | 6.76 |

| Kidney | 1.15 |

| Spleen | 1.09 |

| Lung | 0.99 |

| Heart | 0.77 |

| Skin | 0.44 |

| Muscle | 0.35 |

| Gut | 0.31 |

| Bone | 0.18 |

| Adipose | 0.17 |

Data sourced from physiologically based pharmacokinetic studies in rats. nih.gov

Plasma Protein Binding Characteristics

Once in the systemic circulation, dexamethasone, the active form of dexamethasone 21-formate, binds to plasma proteins. In preclinical species such as rats, dexamethasone exhibits moderate, concentration-independent (linear) binding. nih.gov Studies in male and female rats determined the plasma protein binding to be approximately 82.5%. nih.gov This is comparable to findings in human serum, where binding is around 77%, primarily to albumin. nih.govnih.gov The fraction of unbound drug is what is free to distribute into tissues and exert a pharmacological effect. In rats, the plasma free fraction was found to be 0.175, meaning 17.5% of the drug in plasma is unbound. nih.gov

Biotransformation Pathways and Metabolite Identification

Enzymatic Hydrolysis in Biological Fluids and Tissues

As an ester, this compound is designed to undergo hydrolysis to release the active dexamethasone molecule. The 21-hydroxyl group of dexamethasone is a common site for creating ester prodrugs, which are generally susceptible to cleavage by esterase enzymes present in blood, the liver, and other tissues. nih.gov This enzymatic hydrolysis is a critical activation step. While specific studies detailing the precise rate and location of this compound hydrolysis in preclinical species are not widely available, the principle of ester prodrug activation is well-established for corticosteroids. nih.gov This process is expected to be rapid, leading to the systemic availability of dexamethasone.

Other Metabolic Transformations (e.g., Oxidation, Conjugation)

After hydrolysis to dexamethasone, the active drug undergoes extensive metabolism, primarily in the liver. nih.govnih.govencyclopedia.pub The main biotransformation pathways identified in preclinical species are oxidation (specifically hydroxylation) and side-chain cleavage. nih.govresearchgate.net

The major metabolites formed are 6α- and 6β-hydroxydexamethasone, with the 6β-isomer being the predominant product. researchgate.netnih.gov This hydroxylation is mediated by the cytochrome P450 enzyme system, specifically the CYP3A subfamily. nih.govnih.govresearchgate.net Another significant pathway is the cleavage of the side chain to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). researchgate.netnih.gov This intermediate can then undergo further hydroxylation. researchgate.net

In vitro Liver Microsomal Stability and Metabolism

In vitro studies using liver microsomes from various animal species have been instrumental in elucidating the metabolic pathways of dexamethasone and highlighting species differences. nih.govdrugbank.com Liver microsomes contain a high concentration of CYP enzymes, making them an excellent model for studying Phase I metabolism.

These studies confirm that 6-hydroxylation is a major metabolic route, though its rate varies significantly between species. nih.govdrugbank.com For instance, 6-hydroxylation was found to be most extensive in hamster liver microsomes. nih.govdrugbank.com In rats, this metabolic pathway was shown to be sex-specific, with male rats exhibiting a much higher rate of 6-hydroxylation than females. nih.gov The metabolic profile of the male rat was determined to be the most similar to that observed in human liver microsomes. nih.govdrugbank.com

Kinetic parameters for the formation of the primary hydroxylated metabolites have been characterized. Although the following data is from human liver microsomes, it provides a benchmark for the enzymatic process.

Table 2: Kinetic Parameters for Dexamethasone Hydroxylation in Liver Microsomes

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 |

Data derived from in vitro human liver microsomal incubations. researchgate.net

These in vitro systems have been crucial for identifying the enzymes involved, primarily CYP3A4, and for understanding the potential for species variability in preclinical drug development. nih.govresearchgate.net

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Dexamethasone | DEX |

| This compound | - |

| 6α-hydroxydexamethasone | 6α-OH-DEX |

| 6β-hydroxydexamethasone | 6β-OH-DEX |

Excretion Routes and Mass Balance Studies

Studies in cattle have demonstrated that dexamethasone is excreted relatively quickly, with urine being a primary route of elimination. nih.gov Following the administration of dexamethasone sodium phosphate (B84403), the parent drug is predominantly found in an unmodified form in the urine. nih.gov This indicates a high and rapid rate of urinary excretion. nih.gov

One study investigating the elimination of dexamethasone esters in cattle found that 98% of the substance was eliminated within three days, with peak concentrations in urine occurring one day after administration. researchgate.net Fecal elimination is also a significant route, with about 95% of the dose being eliminated via this pathway within three days. researchgate.net

The following table summarizes the excretion findings for dexamethasone in cattle after administration of its ester prodrugs.

| Matrix | Time to Peak Concentration | Percentage Eliminated (within 3 days) | Key Finding |

|---|---|---|---|

| Urine | 1 day | ~98% | High and rapid excretion rate. nih.govresearchgate.net |

| Feces | 1 day | ~95% | Significant route of elimination. researchgate.net |

Pharmacokinetic Modeling and Simulation (Non-Human Data)

Pharmacokinetic modeling is a crucial tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs like dexamethasone in various species. Due to the rapid hydrolysis of its esters, most pharmacokinetic models focus on the disposition of the active dexamethasone molecule.

Allometric Scaling Approaches in Preclinical Species

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters from animal species to humans, based on the relationship between physiological variables and body size. nih.gov This approach has been applied to dexamethasone to understand how its pharmacokinetics vary across different species. nih.gov

A meta-analysis of dexamethasone pharmacokinetic parameters from 11 different species demonstrated a reasonable correlation between plasma clearance and body weight. nih.gov Such studies typically involve calculating key parameters like clearance (CL) and volume of distribution at steady state (Vss) from plasma concentration data in various species and then plotting them against body weight on a logarithmic scale. nih.gov This allows for the prediction of these parameters in species where data is not available.

While these models provide valuable insights, there can be variability, and some species may show deviations from the predicted values. nih.gov These scaling approaches are fundamental in preclinical drug development to anticipate human pharmacokinetics and to help in the design of first-in-human studies.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) models represent a more sophisticated approach, incorporating physiological and anatomical data of the species being studied to simulate the drug's disposition. nih.gov These models consist of a series of compartments representing different organs and tissues, connected by blood flow.

A PBPK model for dexamethasone has been developed in rats, which successfully described the drug's concentration-time profiles in both plasma and various tissues. nih.gov Such models can account for factors like blood flow, tissue volumes, and drug-specific parameters such as tissue-to-plasma partition coefficients and metabolic clearance. nih.gov

Minimal PBPK (mPBPK) models, which simplify the full PBPK structure into fewer compartments, have also been used to analyze dexamethasone pharmacokinetics across multiple species. nih.gov One such model, incorporating blood and two lumped tissue compartments, was able to reasonably capture the plasma profiles of dexamethasone in 9 out of 11 species studied. nih.gov These models are powerful tools for integrating data from different sources and for exploring the impact of physiological changes on drug disposition.

Analytical Methodologies and Characterization of Dexamethasone 21 Formate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Dexamethasone (B1670325) 21-Formate from complex matrices, including process impurities and degradation products. The choice of technique is dictated by the required resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dexamethasone and its esters. Method development for Dexamethasone 21-Formate focuses on optimizing separation from its parent compound, Dexamethasone, and other related impurities like Dexamethasone Acetate (B1210297). sepscience.comnih.gov A stability-indicating HPLC method is designed to separate the active ingredient from any potential degradants formed under stress conditions such as hydrolysis, oxidation, or heat. asianpubs.org

The development of a robust HPLC method involves a systematic evaluation of several key parameters:

Stationary Phase: Reversed-phase columns, such as C8 and C18, are commonly employed for the separation of corticosteroids. nih.govnih.gov The choice between C8 and C18 depends on the desired retention and selectivity for the specific impurities present.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate (B1220265), or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.orgnih.govneuroquantology.com The pH of the aqueous phase and the gradient or isocratic elution profile are fine-tuned to achieve baseline resolution of all relevant compounds. nih.gov

Detection: Ultraviolet (UV) detection is standard, with the wavelength typically set around 240 nm, which corresponds to the chromophore of the dexamethasone molecule. sepscience.comneuroquantology.com

A representative HPLC method for separating dexamethasone and its related substances is detailed below.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB C8 / Luna C8 | nih.gov |

| Mobile Phase A | 0.05 M Ammonium Acetate | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution Mode | Step Gradient | nih.gov |

| Detection Wavelength | 239 nm | nih.gov |

| Linear Range | 0.01 - 0.30 µg/mL for related substances | nih.gov |

| Limit of Quantitation | 0.025 µg/mL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), a form of Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for the analysis of compounds like this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times. waters.com The principles of Analytical Quality by Design (AQbD) are often applied to develop robust UHPLC methods for dexamethasone and its related compounds, including phosphorylated esters. waters.com These methods show excellent separation, ideal peak shapes, and high reproducibility. waters.com The use of specialized column hardware, such as those with MaxPeak High Performance Surfaces, can mitigate issues related to metal-chelating compounds, leading to improved peak shape and recovery. waters.com

Dexamethasone is a stereoisomer of Betamethasone (B1666872), differing only in the spatial orientation of the methyl group at the C-16 position. researchgate.net While this compound itself is a specific derivative, the potential for isomeric impurities necessitates methods for their resolution. Chiral chromatography is the definitive technique for separating stereoisomers. nih.gov For corticosteroids, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. researchgate.net A reversed-phase chiral chromatographic approach can achieve baseline separation of dexamethasone and betamethasone, which is crucial as they often co-elute under standard reversed-phase conditions. researchgate.netresearchgate.net The ability to resolve these epimers is critical for unambiguous identification in quality control and anti-doping applications. researchgate.net

Spectrometric Detection Methods

While chromatography separates the components of a mixture, spectrometric methods provide the detailed information required for definitive identification and structural elucidation.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. Tandem mass spectrometry (MS/MS) provides a high degree of specificity for both identification and quantification. nih.gov In positive electrospray ionization (ESI) mode, dexamethasone and its esters produce a protonated molecule [M+H]⁺. For Dexamethasone, this corresponds to a mass-to-charge ratio (m/z) of 393. researchgate.net

By selecting this precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. A common transition monitored for dexamethasone is from the precursor ion m/z 393 to a product ion of m/z 373. researchgate.net This transition corresponds to the loss of water. For this compound, the precursor ion would be expected at m/z 421, and its fragmentation pattern would be compared to that of dexamethasone to confirm the structure. The unique fragmentation patterns allow for the differentiation of structurally similar compounds, including epimers, which may exhibit subtle but distinguishable differences in the relative abundance of their fragment ions. nih.govrsc.orgresearchgate.net This specificity makes LC-MS/MS an invaluable technique for metabolomic studies and for confirming the identity of trace-level impurities. mdpi.comnih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Dexamethasone | Positive ESI | 393 | 373 | researchgate.net |

| Betamethasone | Positive ESI | 393 | 279 (distinguishing ion) | nih.gov |

| Dexamethasone 21-Acetate | Positive ESI | 435 | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of a molecule like this compound. nih.gov While MS/MS can confirm molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. rsc.org Techniques such as ¹H NMR and ¹³C NMR can identify the specific location of the formate group. The presence of the formate ester at the C-21 position would be confirmed by observing the characteristic chemical shift of the C-21 protons and the formate proton, as well as their coupling patterns. Furthermore, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity between all atoms in the molecule, providing unambiguous proof of structure. ¹⁹F NMR is also a useful tool, as the fluorine atom at the C-9 position provides a unique spectral handle for identifying dexamethasone-based compounds in complex mixtures. researchgate.net Solid-state NMR has also been used to investigate the molecular structure and dynamics of dexamethasone at an atomic level. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint" that can be used for structural elucidation and to study intermolecular interactions.

Key expected vibrational bands for this compound would include:

C=O Stretching: The carbonyl (C=O) groups in the steroid nucleus and the formate ester will produce strong absorption bands. The C=O stretch of the formate group is typically observed in the region of 1720-1740 cm⁻¹. The α,β-unsaturated ketone in the A-ring of the dexamethasone structure would show a C=O stretch at a lower wavenumber, typically around 1665 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are also prominent and typically appear as two distinct bands. An asymmetric C-O-C stretch is expected around 1150-1250 cm⁻¹, and a symmetric stretch at a lower frequency.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups at the C11 and C17 positions of the dexamethasone backbone.

C-H Stretching and Bending: Vibrations associated with the C-H bonds of the steroid skeleton and the methyl groups would be observed in the regions of 2850-3000 cm⁻¹ (stretching) and below 1500 cm⁻¹ (bending).

C-F Stretching: A band corresponding to the C-F bond at the C9 position is also expected, though it may be weaker and appear in the fingerprint region (1000-1400 cm⁻¹).

FTIR analysis can also be employed to study the interactions of this compound with other molecules, such as excipients in a formulation or biological macromolecules. Shifts in the characteristic peak positions can provide insights into hydrogen bonding or other non-covalent interactions, which are crucial for understanding the compound's behavior in different environments.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Alkane) | 2850-3000 | Stretching |

| C=O (Formate Ester) | 1720-1740 | Stretching |

| C=O (Ketone) | ~1665 | Stretching |

| C-O (Ester) | 1150-1250 | Asymmetric Stretching |

| C-F (Fluoride) | 1000-1400 | Stretching |

Hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive and sensitive analysis of this compound, especially in complex matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for the analysis of corticosteroids like this compound. nih.gov In LC-MS, a liquid chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and structural elucidation. nih.gov

A typical LC-MS method for this compound would involve:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, employing a C18 column to separate the compound from other related substances or matrix components. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve ionization.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like corticosteroids. It generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₂₃H₂₉FO₆, molecular weight 420.48 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 421.48. veeprho.com

Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation and enhanced selectivity. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation pattern that is highly specific to the molecule's structure.

Other hyphenated techniques that could be applied include Gas Chromatography-Mass Spectrometry (GC-MS), although this would likely require derivatization of the hydroxyl groups to increase volatility. astm.org

Method Validation for Specific Research Applications

For any quantitative analysis of this compound, the analytical method must be validated to ensure its reliability and suitability for the intended purpose. Method validation is a critical process that establishes the performance characteristics of a method.

Limits of Detection and Quantification in Complex Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters are particularly important when analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where background interference can be significant.

For dexamethasone and its esters, LC-MS/MS methods have demonstrated high sensitivity. For instance, a validated LC-MS/MS method for the determination of dexamethasone and dexamethasone sodium phosphate (B84403) in human plasma and cochlear perilymph reported an LOQ of 0.5 µg/L for both analytes. nih.gov Another study quantifying dexamethasone in rabbit ocular matrices achieved a lower limit of quantitation (LLOQ) of 2.7 ng/mL. researchgate.net It is expected that a well-developed LC-MS/MS method for this compound could achieve similar low limits of quantification in various biological fluids.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) of the analytical signal or the standard deviation of the response and the slope of the calibration curve.

Table 2: Representative Limits of Quantification for Dexamethasone and its Esters in Biological Matrices using LC-MS/MS

| Analyte | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Dexamethasone | Human Plasma | 0.5 µg/L | nih.gov |

| Dexamethasone Sodium Phosphate | Human Plasma | 0.5 µg/L | nih.gov |

| Dexamethasone | Rabbit Ocular Tissues | 2.7 ng/mL | researchgate.net |

| Dexamethasone | Human Plasma | 0.250 ng/mL | researchgate.net |

Accuracy, Precision, and Robustness Assessments

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For analytical methods measuring dexamethasone esters, recovery rates are typically expected to be within a range of 85-115%. A study on dexamethasone acetate in microemulsions reported good recovery values for all drug concentrations used. scielo.br

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For bioanalytical methods, the RSD should generally be less than 15%. A validated method for dexamethasone acetate demonstrated a relative standard deviation (RSD) of less than 3%. scielo.br

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the pH of the mobile phase, column temperature, and mobile phase composition might be varied to assess the method's robustness.

Table 3: Typical Method Validation Parameters for Dexamethasone Esters

| Parameter | Typical Acceptance Criteria | Example Finding | Reference |

|---|---|---|---|

| Accuracy (Recovery) | 85-115% | Good recovery values reported | scielo.br |

| Precision (RSD) | < 15% (for bioanalysis) | RSD < 3% | scielo.br |

| Linearity (r²) | > 0.99 | r² = 0.9995 | scielo.br |

Stability, Degradation, and Formulation Science of Dexamethasone 21 Formate

Hydrolytic Degradation Pathways

The principal pathway for the chemical degradation of Dexamethasone (B1670325) 21-formate in an aqueous environment is the hydrolysis of the C21 formate (B1220265) ester bond. This reaction cleaves the ester to yield the parent active compound, dexamethasone, and formic acid. The kinetics and mechanism of this hydrolysis are influenced by the pH of the solution.

For related compounds like Dexamethasone Sodium Phosphate (B84403), another C21 ester, stability is greatest in the pH range of 7.0 to 8.5. nih.gov Outside of this range, both acidic and alkaline conditions can accelerate the hydrolysis of the ester bond. It is anticipated that Dexamethasone 21-formate would follow a similar pattern, with its stability being compromised in strongly acidic or alkaline solutions. The process of alkaline hydrolysis, often employing an alkali-metal bicarbonate, is a standard chemical method used to intentionally convert 21-esters of corticosteroids back to their free 21-alcohol forms. google.com

The primary and most direct products resulting from the hydrolysis of the this compound ester bond are Dexamethasone and Formic Acid.

| Precursor Compound | Hydrolytic Degradation Products |

| This compound | Dexamethasone |

| Formic Acid |

Beyond simple hydrolysis, the dexamethasone molecule itself can undergo further degradation in aqueous solutions, leading to a variety of other products. Studies on the parent drug have identified numerous degradation products, particularly under stress conditions. nih.gov

Photolytic and Oxidative Stability Studies

Exposure to light and oxidative conditions are significant factors that can compromise the integrity of this compound, primarily by affecting the core steroid structure.

Dexamethasone and its derivatives are known to be sensitive to light. nih.govresearchgate.net Photochemical studies on dexamethasone reveal that its photodegradation rate is dependent on the availability of oxygen. rsc.org The molecule can absorb UV light and generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which in turn accelerate its degradation. rsc.org A safety data sheet for this compound specifically advises protecting the compound from direct sunlight. tlcstandards.com Exposure to light can lead to complex degradation pathways, including rearrangements and cleavage of the steroid rings, resulting in a loss of potency and the formation of various photoproducts. rsc.org

Oxidation is a major degradation pathway for dexamethasone in aqueous solutions, a process that is often enhanced by elevated temperatures or light exposure. researchgate.net The steroid structure possesses several sites susceptible to oxidation. Dexamethasone is sensitive to the effects of hydroxyl radicals, which can attack the steroid nucleus. rsc.org One of the major degradation products identified from the oxidation of dexamethasone under basic stress conditions is 17-oxo-Dexamethasone. researchgate.net Given that the formate ester at the C21 position does not protect the core steroid structure, it is expected that this compound would be susceptible to similar oxidative degradation mechanisms, leading to the formation of various oxidized derivatives.

| Stress Condition | Key Degradation Mechanism | Common Degradation Products (Inferred) |

| Light Exposure | Photosensitization, Generation of ROS | Photoproducts from steroid ring rearrangements |

| Oxidative Stress | Radical attack on steroid nucleus | Hydroxylated derivatives, 17-oxo-Dexamethasone |

Thermal Degradation Profiles

The stability of this compound is also influenced by temperature. Product handling information indicates that the compound is stable under recommended storage conditions but should be protected from heat and extreme temperatures. tlcstandards.com

Solid-State and Solution-State Thermal Stability

The thermal stability of an API is a crucial factor in determining its suitability for various manufacturing processes and its storage requirements. For this compound, both its solid-state and solution-state thermal stability are of significant interest.

In the solid state, Dexamethasone is known to be a stable compound at ambient temperatures. However, it can undergo degradation at elevated temperatures. Studies on Dexamethasone have shown that its thermal stability is influenced by factors such as temperature, humidity, and the presence of excipients. For instance, thermal analysis of Dexamethasone has indicated that it has a high melting point, but degradation can occur at temperatures approaching and exceeding this point. One study noted that Dexamethasone degrades after reaching its melting temperature of 267.83 °C. mdpi.com Another study on the stability of Dexamethasone in a paste formulation found it to be chemically stable at temperatures up to 40°C, with significant degradation occurring at 80°C. nih.gov It is anticipated that this compound would exhibit similar thermal behavior, with the formate ester group potentially influencing the onset and pathway of degradation.

In the solution state, the stability of Dexamethasone is dependent on the solvent, pH, temperature, and exposure to light. nih.gov Aqueous solutions of Dexamethasone can be susceptible to hydrolysis and oxidation, particularly at non-optimal pH values and upon exposure to heat and light. nih.govarvojournals.org A study on the degradation of Dexamethasone in an aqueous medium identified that temperature is a significant factor, with degradation increasing as the temperature rises from 25°C to 45°C. nih.gov For this compound, the ester linkage is a potential site for hydrolysis, which could be accelerated by temperature and pH extremes in an aqueous environment.

| Condition | Observation for Dexamethasone | Anticipated Behavior for this compound |

|---|---|---|

| Solid-State (Ambient Temperature) | Generally stable | Expected to be stable |

| Solid-State (Elevated Temperature) | Degradation observed, particularly near and above the melting point. mdpi.comnih.gov | Similar degradation profile expected, potentially influenced by the formate ester. |

| Solution-State (Aqueous, 37°C, with light) | Half-life of approximately 10 days. arvojournals.org | Susceptible to hydrolysis of the formate ester, with stability dependent on pH and light exposure. |

| Solution-State (Aqueous, 45°C, no light) | Half-life of approximately 7 days. arvojournals.org | Increased degradation rate due to higher temperature. |

Identification of Thermally Induced Degradants

Understanding the degradation products of an API is essential for ensuring the safety and quality of a pharmaceutical product. Thermal stress can lead to the formation of various degradants.

For Dexamethasone, several thermally induced degradation products have been identified. One of the major degradation pathways involves oxidation. researchgate.net In studies involving hot-melt extrusion of Dexamethasone with various polymers, a primary degradation product, referred to as "OXO," was identified and found to increase with processing temperature. nih.gov Another study identified 13 major degradation products of Dexamethasone in phosphate-buffered saline as a function of time, temperature, and light exposure. nih.gov These degradants result from processes such as hydroxylation, reduction, decarboxylation, dehydration, and defluorination. researchgate.net

Given the structural similarity, it is highly probable that this compound would undergo similar core degradation pathways, leading to the formation of analogous degradants. Additionally, the hydrolysis of the 21-formate ester would likely lead to the formation of Dexamethasone and formic acid as primary degradation products. Further degradation of the Dexamethasone moiety would then proceed as described for the parent compound.

Compatibility Studies with Pharmaceutical Excipients and Solvents

The interaction between an API and the excipients in a formulation can significantly impact the stability, bioavailability, and manufacturability of the final dosage form.

Chemical Interactions with Common Excipients

Compatibility studies of Dexamethasone with a range of common pharmaceutical excipients have been conducted. These studies are crucial for selecting appropriate inactive ingredients for a stable formulation.

Research on Dexamethasone has shown potential interactions with certain excipients, particularly when subjected to heat. A study using thermoanalytical techniques found signs of interaction between Dexamethasone and microcrystalline cellulose (B213188), magnesium stearate, mannitol, and polyvinylpyrrolidone (PVP). semanticscholar.orgresearchgate.net These interactions were primarily observed using differential thermal analysis, suggesting they are heat-induced. semanticscholar.orgresearchgate.net Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction did not show significant chemical interactions at ambient conditions, indicating that Dexamethasone is compatible with most of these excipients under normal storage conditions. semanticscholar.orgresearchgate.net

For this compound, similar compatibility profiles with these common excipients can be expected. However, the presence of the formate group could introduce new potential interactions, particularly with excipients that have reactive functional groups or contain reactive impurities. drhothas.com Therefore, specific compatibility studies for this compound would be necessary for formulation development.

| Excipient | Observed Interaction with Dexamethasone | Potential Implication for this compound Formulation |

|---|---|---|

| Microcrystalline Cellulose | Signs of heat-induced interaction. semanticscholar.orgresearchgate.net | Careful consideration for manufacturing processes involving heat. |

| Magnesium Stearate | Signs of heat-induced interaction. semanticscholar.orgresearchgate.net Can affect tabletability. nih.gov | Evaluation of lubrication efficiency and impact on tablet properties is needed. |

| Polyvinylpyrrolidone (PVP) | Signs of heat-induced interaction. semanticscholar.orgresearchgate.net | May influence stability in formulations subjected to high temperatures. |

| Lactose Monohydrate | Generally considered compatible. google.com | A suitable diluent, but Maillard reaction potential should be considered if the API has amine groups (not the case here). |

Impact on Formulation Stability and Physical Integrity

Chemical instability can arise from direct reactions between the API and excipients or from the presence of reactive impurities in the excipients. americanpharmaceuticalreview.com For instance, the heat-induced interactions observed with Dexamethasone and certain excipients could lead to the formation of degradation products, reducing the potency of the drug and potentially introducing toxic compounds. semanticscholar.orgresearchgate.net The physical integrity of a solid dosage form can also be compromised. For example, the interaction between magnesium stearate and microcrystalline cellulose can negatively affect the tabletability and mechanical strength of tablets. nih.govfabad.org.tr

In the context of this compound, careful selection of excipients is paramount to ensure long-term stability. The impact of excipients on the physical properties of the formulation, such as powder flow, compressibility, and dissolution rate, must be thoroughly evaluated. For liquid or semi-solid formulations, the choice of solvents and other excipients will be critical in preventing the hydrolysis of the formate ester and maintaining the desired physical characteristics.

Advanced Formulation Chemistry Approaches (Non-Clinical Focus)

To enhance the therapeutic performance of Dexamethasone and its esters, advanced formulation strategies are being explored, with a significant focus on polymeric delivery systems.

Polymeric Delivery Systems and Release Kinetics (excluding clinical context)

Polymeric delivery systems offer the potential for controlled and sustained release of drugs, which can improve their efficacy and reduce side effects. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been extensively studied for the delivery of Dexamethasone. nih.govnih.gov

Dexamethasone-loaded PLGA microspheres have been shown to provide sustained drug release over extended periods. nih.govmdpi.com The release of Dexamethasone from these systems typically follows a multiphasic pattern, often characterized by an initial burst release, followed by a lag phase, and then a secondary, more constant release phase. nih.govnih.gov The initial burst is attributed to the drug adsorbed on the surface of the microspheres, while the subsequent release is governed by drug diffusion through the polymer matrix and polymer degradation. kinampark.com The release kinetics can be modulated by altering the properties of the polymer, such as its molecular weight and the lactide-to-glycolide ratio, as well as the drug loading and particle size of the microspheres. nih.govkinampark.comresearchgate.net

| Release Phase | Description | Controlling Factors |

|---|---|---|

| Initial Burst Release | Rapid release of drug shortly after administration. nih.gov | Drug loading, particle size, surface-adsorbed drug. kinampark.com |

| Lag Phase | A period of slow or negligible drug release. nih.gov | Polymer molecular weight, hydrophobicity, and degradation rate. nih.gov |

| Secondary Release Phase | A more sustained, often zero-order, release of the drug. nih.gov | Polymer degradation and drug diffusion through the eroded matrix. kinampark.com |

Microemulsion and Hydrogel Systems for Research Applications

The exploration of advanced drug delivery systems for corticosteroids is a significant area of pharmaceutical research, aimed at enhancing therapeutic efficacy and minimizing potential side effects. Among these, microemulsions and hydrogels have emerged as promising platforms for the formulation of various active pharmaceutical ingredients. However, a comprehensive review of the scientific literature reveals a notable absence of specific research on the formulation, stability, and degradation of this compound within microemulsion and hydrogel systems.

While extensive studies have been conducted on other esters of dexamethasone, such as dexamethasone acetate (B1210297) and dexamethasone sodium phosphate, in these delivery vehicles, the same cannot be said for the 21-formate ester. Consequently, there are no available data or detailed research findings to populate a discussion on the stability, degradation, and formulation science of this compound in microemulsions and hydrogels for research applications. The unique physicochemical properties of the formate ester would necessitate dedicated studies to understand its behavior in these complex colloidal and polymeric systems.

Future research in this area would be required to elucidate the following:

The solubility of this compound in various oils, surfactants, and co-surfactants to construct phase diagrams for microemulsion formulation.

The physical and chemical stability of this compound within microemulsion droplets and hydrogel matrices under different storage conditions.

The degradation pathways of this compound in these systems, including potential hydrolysis of the formate ester.

The in vitro release kinetics of this compound from these formulations.

Without such foundational research, any discussion on the use of microemulsion and hydrogel systems for this compound would be speculative. Therefore, this section remains open to future investigations that will specifically address this compound.

Structure Activity Relationships Sar and Prodrug Design Principles for Dexamethasone 21 Formate

Impact of C21 Esterification on Glucocorticoid Activity

The esterification at the C21 position of dexamethasone (B1670325) fundamentally alters its biological activity, primarily by converting the active drug into a transient, inactive form. The therapeutic action of C21-ester prodrugs is contingent upon their in vivo hydrolysis to release the parent dexamethasone, which is the pharmacologically active entity. The 21-hydroxyl group is an ideal site for such modification as it is not directly involved in the critical interactions required for anti-inflammatory activity. nih.gov

The choice of the ester group at the C21 position significantly influences the physicochemical properties of the dexamethasone prodrug, which in turn affects its clinical application. The formate (B1220265), phosphate (B84403), and acetate (B1210297) esters of dexamethasone serve as illustrative examples of how different ester moieties can be leveraged to achieve distinct therapeutic objectives.

Dexamethasone 21-Phosphate: This is a highly water-soluble prodrug, often used in intravenous formulations where rapid bioavailability is required. nih.gov Following administration, it is efficiently and rapidly hydrolyzed by alkaline phosphatases in the plasma to release active dexamethasone, with a reported half-life of the phosphate ester of approximately 5.4 minutes. epa.gov This rapid conversion ensures a quick onset of action.

Dexamethasone 21-Acetate: In contrast to the phosphate ester, the acetate ester is more lipophilic. This increased lipophilicity can enhance its partitioning into tissues and may be suitable for formulations where a more sustained release is desired. The rate of hydrolysis of the acetate ester is generally slower than that of the phosphate ester.

Dexamethasone 21-Formate: While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of ester chemistry suggest that the formate ester would be relatively labile. Formate esters are generally more susceptible to hydrolysis than acetate esters due to the smaller size and electronic properties of the formyl group. This would theoretically lead to a relatively rapid conversion to dexamethasone in vivo.

Below is a comparative table summarizing the key properties of these three esters, based on established principles and available data for related compounds.

| Property | This compound | Dexamethasone 21-Phosphate | Dexamethasone 21-Acetate |

| Solubility | Expected to be more lipophilic than dexamethasone | High water solubility | Lipophilic |

| Primary Use | Not widely marketed; potential for rapid-acting formulations | Intravenous and ophthalmic solutions for acute conditions | Intramuscular, intra-articular, and topical formulations |

| Hydrolysis Rate | Theoretically rapid | Very rapid | Moderate to slow |

| Primary Hydrolyzing Enzymes | Esterases | Alkaline phosphatases | Esterases |

Note: The properties for this compound are extrapolated from general chemical principles due to a lack of direct comparative studies in the available literature.

The lability of the C21 ester bond is a critical determinant of the pharmacokinetic profile of the dexamethasone prodrug. For the prodrug to be effective, the ester linkage must be stable enough to allow for administration and distribution to the target tissues, yet labile enough to be cleaved by endogenous enzymes to release the active dexamethasone at a therapeutically relevant rate.

The rate of this enzymatic hydrolysis is influenced by several factors:

The nature of the ester group: Shorter-chain esters, like formate and acetate, are often more rapidly hydrolyzed by non-specific esterases found in the blood, liver, and other tissues. nih.gov In contrast, bulkier or longer-chain esters may exhibit slower hydrolysis rates, leading to a more prolonged duration of action.

Enzyme distribution: The expression and activity of esterases can vary between different tissues, which can be exploited for targeted drug delivery.

Steric hindrance: The accessibility of the ester bond to hydrolytic enzymes can be influenced by the steric bulk of the ester group. The small size of the formate group would suggest minimal steric hindrance to enzymatic cleavage.

The general order of lability for these esters is expected to be Phosphate > Formate > Acetate, although this can be influenced by the specific enzymatic environment. The rapid hydrolysis of the phosphate ester is well-documented. nih.gov The formate ester, being the simplest and least sterically hindered of the alkyl esters, is anticipated to be more labile than the acetate ester.

Stereoelectronic Factors Influencing Receptor Interaction

Esterification at the C21 position introduces a bulky group that sterically hinders the proper fit of the molecule into the GR binding pocket. Studies have shown that C21-esters of glucocorticoids generally have a significantly lower binding affinity for the GR compared to the parent alcohol. nih.gov In essence, esterification at this position abolishes the receptor binding affinity. Therefore, this compound, like other C21-esters, is considered a true prodrug, as it must be hydrolyzed to dexamethasone to exert its glucocorticoid effect.

The electronic properties of the ester group are less critical for the initial binding event, as the prodrug itself is inactive. However, these properties are paramount for the hydrolysis step. The electron-withdrawing nature of the carbonyl group in the ester facilitates nucleophilic attack by water or the active site of an esterase, leading to cleavage of the ester bond.

Rational Design Principles for Novel Dexamethasone Prodrugs

The development of novel dexamethasone prodrugs is guided by the goal of optimizing its therapeutic index by improving its pharmacokinetic and pharmacodynamic properties. Esterification at the C21 position is a versatile strategy to achieve this.

A key principle in the design of dexamethasone C21-ester prodrugs is the ability to control the rate of drug release by modifying the ester moiety. This allows for the development of formulations suited for different therapeutic scenarios.

Rapid Onset: For acute inflammatory conditions where a rapid therapeutic effect is needed, highly labile esters like phosphate are ideal. A formate ester could also be considered for such applications due to its expected rapid hydrolysis.

Sustained Release: For chronic conditions requiring long-term treatment, a slower and more sustained release of dexamethasone is often desirable to reduce dosing frequency and improve patient compliance. This can be achieved by using longer-chain or more sterically hindered esters. The rate of hydrolysis can be fine-tuned by adjusting the chain length and branching of the ester group. For example, increasing the alkyl chain length of the ester can lead to a more prolonged effect. nih.gov

The following table illustrates the conceptual relationship between ester chain length and expected duration of action.

| Ester Type | Example | Expected Hydrolysis Rate | Expected Duration of Action |

| Phosphate | Dexamethasone 21-Phosphate | Very Fast | Short |

| Short-chain alkyl | This compound, Dexamethasone 21-Acetate | Fast to Moderate | Short to Intermediate |

| Long-chain alkyl | Dexamethasone 21-Palmitate | Slow | Long |

Beyond controlling the release rate, C21-esterification can also be used to enhance the cellular uptake and subsequent bioconversion of dexamethasone.

Increased Lipophilicity: Dexamethasone itself is a lipophilic molecule. scienceopen.com Esterification with alkyl groups like formate and acetate further increases its lipophilicity. nih.gov This can enhance its ability to cross cell membranes via passive diffusion, potentially leading to higher intracellular concentrations in target tissues. However, this is a double-edged sword, as excessive lipophilicity can lead to sequestration in adipose tissue and reduced bioavailability.